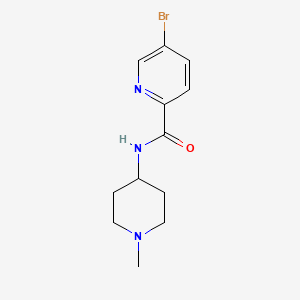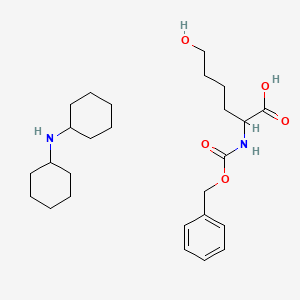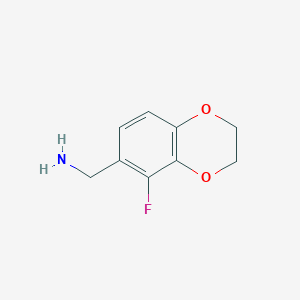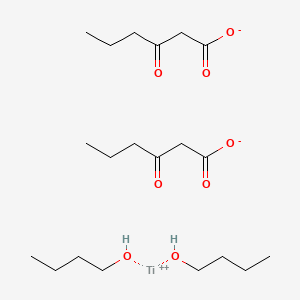![molecular formula C21H24O12 B12094547 [3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate: is a bioactive compound known for its pharmacological potential in therapeutic interventions against various ailments. This compound is a derivative of glucopyranose and salicylate, making it a significant molecule in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate involves the acetylation of glucopyranose followed by esterification with salicylic acid. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete acetylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group of the salicylate moiety, leading to the formation of quinones.
Reduction: : Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: : The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace acetyl groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deacetylated glucopyranose derivatives.
Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules due to its reactive acetyl and ester groups.
Biology: : It has been studied for its potential to interact with enzymes and receptors, making it a candidate for drug development.
Medicine: : The compound exhibits pharmacological activities, including anti-inflammatory and analgesic properties, making it useful in therapeutic applications.
Industry: : It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The compound exerts its effects by interacting with specific enzymes and receptors in the body. The acetyl groups enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit or activate various pathways, including those involved in inflammation and pain response.
類似化合物との比較
Similar Compounds
2,3,4,6-Tetraacetate 1-(2-hydroxybenzoate)-β-D-Glucopyranose: Similar in structure but differs in the position and number of acetyl groups.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds share similar pharmacological properties but have different core structures.
Uniqueness
- The specific arrangement of acetyl and ester groups in [3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate provides unique reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOALTWKYYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)


![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)





